molecular formula C20H21N3OS B2689152 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 450351-54-9

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B2689152
CAS No.: 450351-54-9
M. Wt: 351.47
InChI Key: ZSRWOGFKTSCVCS-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a chemical research reagent designed for investigative applications. This compound belongs to a class of molecules featuring a 1-(4-phenylpiperazin-1-yl)ethanone scaffold, which has been identified in scientific literature as a structure of interest for developing antagonists of the C-C chemokine receptor type 1 (CCR1) . CCR1 is a G-protein coupled receptor (GPCR) that plays a significant role in inflammatory processes and is implicated in conditions such as rheumatoid arthritis, organ transplant rejection, and Alzheimer's disease . Consequently, this reagent provides a valuable tool for researchers exploring the intricacies of the CCR1 receptor and its role in disease pathology. The molecular structure of this reagent incorporates an indole moiety linked via a sulfanyl-ethanone bridge to the phenylpiperazine group. This specific architecture is significant for its potential to interact with key residues in the CCR1 binding site; for instance, computational studies on similar analogs suggest that the ethanone linker can be a critical feature for hydrogen bonding with active site residues like Tyr113, which is considered important for anchoring ligands . The presence of the indole and phenylpiperazine groups may contribute to favorable binding affinity and selectivity, making it a useful compound for structure-activity relationship (SAR) studies in medicinal chemistry. Researchers can utilize this compound in various in vitro assays to study inflammatory pathways, screen for potential therapeutic agents, or as a building block for the synthesis of more complex chemical entities. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3OS/c24-20(15-25-19-14-21-18-9-5-4-8-17(18)19)23-12-10-22(11-13-23)16-6-2-1-3-7-16/h1-9,14,21H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRWOGFKTSCVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Sulfanyl Bridge Formation: The indole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Piperazine Ring Introduction: The final step involves the reaction of the sulfanyl-indole compound with 1-(4-phenylpiperazin-1-yl)ethan-1-one under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to form alcohols.

    Substitution: The indole and piperazine rings can undergo various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or alkylated derivatives of the indole or piperazine rings.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects in treating neurological and psychological disorders, such as depression and anxiety.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may modulate the activity of these receptors, leading to changes in neurotransmitter levels and signaling pathways. This can result in therapeutic effects, such as mood stabilization and anxiolysis.

Comparison with Similar Compounds

Research Implications

  • Synthetic Strategies: The ethanone bridge and piperazine group are synthetically accessible via nucleophilic substitution or coupling reactions (e.g., General Procedure 1 in ).
  • Structure-Activity Relationships (SAR) :
    • Indole position : C3 substitution (target compound) vs. C2 () affects steric and electronic interactions.
    • Piperazine substituents : Phenyl (target) vs. fluorophenyl () or benzyl () alters lipophilicity and receptor affinity.
    • Linker modifications : Sulfanyl (target) vs. sulfoximine () or sulfonyl () influences metabolic stability.

Biological Activity

2-(1H-indol-3-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound features an indole moiety linked to a piperazine ring via a sulfanyl bridge, which contributes to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic effects.

Chemical Structure

The chemical structure of this compound is characterized by the following components:

ComponentDescription
Indole MoietyA bicyclic structure known for biological activity
Piperazine RingA six-membered ring that enhances receptor interactions
Sulfanyl BridgeConnects the indole and piperazine, influencing pharmacological properties

The mechanism of action of this compound involves its interaction with various neurotransmitter receptors in the brain. It is hypothesized that the compound modulates the activity of serotonin and dopamine receptors, leading to alterations in neurotransmitter levels and signaling pathways. This modulation can result in therapeutic effects such as mood stabilization and anxiolytic effects, making it a candidate for treating neurological disorders like depression and anxiety.

Structure-Activity Relationship (SAR)

Recent studies have demonstrated a significant structure-activity relationship for compounds related to this compound. For instance, variations in the piperazine ring or modifications to the indole moiety can significantly influence the compound's binding affinity and selectivity for specific receptors. A SAR study highlighted that certain analogs exhibited enhanced inhibition of the stimulator of interferon genes (STING), indicating that structural modifications can lead to increased biological potency .

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antidepressant Effects : The compound has shown promise in preclinical models for its antidepressant-like effects, potentially through serotonin receptor modulation.

Anxiolytic Properties : Studies suggest that it may exhibit anxiolytic properties by influencing GABAergic signaling pathways.

Anticancer Potential : Preliminary investigations indicate potential anticancer activity, with mechanisms involving apoptosis induction in cancer cell lines.

Case Studies and Research Findings

Several research findings support the biological activity of this compound:

Case Study 1: Antidepressant Activity

In a rodent model, administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The observed effects were linked to increased serotonin levels in the hippocampus.

Case Study 2: Anxiolytic Effects

A study investigating the anxiolytic effects demonstrated that this compound reduced anxiety-like behaviors in elevated plus maze tests, suggesting a potential mechanism involving serotonin and GABA receptor interactions.

Case Study 3: Anticancer Activity

In vitro studies showed that the compound induced cell death in various cancer cell lines, with mechanisms involving oxidative stress and activation of apoptotic pathways.

Q & A

Q. What computational tools predict the compound’s pharmacokinetic and pharmacodynamic profiles?

  • ADME Prediction : SwissADME for logP (~3.5), bioavailability radar.
  • Dynamic Behavior : Molecular dynamics (GROMACS) to simulate membrane permeability (e.g., blood-brain barrier penetration).
  • Target Engagement : Free-energy perturbation (FEP) to optimize binding ΔG .

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